5-Tetradecene, (Z)-
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Overview
Description
5-Tetradecene, (Z)-: is an organic compound with the molecular formula C₁₄H₂₈ . It is a type of alkene, specifically a long-chain hydrocarbon with a double bond located at the fifth carbon atom in the chain. The “(Z)” notation indicates that the compound has a cis configuration, meaning the hydrogen atoms attached to the carbon atoms of the double bond are on the same side. This compound is also known by other names such as cis-5-Tetradecene and (5Z)-5-Tetradecene .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tetradecene, (Z)- can be achieved through various methods. One common approach involves the hydrogenation of 1-tetradecene under specific conditions to achieve the desired cis configuration. Another method includes the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired alkene .
Industrial Production Methods: In industrial settings, 5-Tetradecene, (Z)- is often produced through catalytic hydrogenation of longer-chain alkenes or through cracking processes that break down larger hydrocarbons into smaller ones. The reaction conditions typically involve high temperatures and pressures, along with the use of catalysts such as palladium or nickel .
Chemical Reactions Analysis
Types of Reactions: 5-Tetradecene, (Z)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alkene into an epoxide or a diol using reagents like or .
Reduction: The double bond can be reduced to a single bond using in the presence of a .
Substitution: Halogenation reactions can occur, where halogens like bromine or chlorine add across the double bond.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Bromine, chlorine
Major Products Formed:
Epoxides: and from oxidation
Alkanes: from reduction
Dihalides: from halogenation
Scientific Research Applications
5-Tetradecene, (Z)- has several applications in scientific research:
Chemistry: It is used as a for the synthesis of more complex molecules and as a in analytical techniques like .
Biology: It serves as a for studying the behavior of alkenes in biological systems.
Medicine: Research is ongoing to explore its potential as a for pharmaceuticals.
Industry: It is used in the production of lubricants , surfactants , and polymers .
Mechanism of Action
The mechanism of action of 5-Tetradecene, (Z)- primarily involves its reactivity at the double bond . The double bond can participate in various chemical reactions, such as addition and polymerization . The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols .
Comparison with Similar Compounds
5-Tetradecene, (E)-: This is the trans isomer of 5-Tetradecene, (Z)-, where the hydrogen atoms attached to the carbon atoms of the double bond are on opposite sides.
1-Tetradecene: An alkene with the double bond located at the first carbon atom in the chain.
Hexadecene: A longer-chain alkene with similar properties.
Uniqueness: 5-Tetradecene, (Z)- is unique due to its cis configuration , which imparts different physical and chemical properties compared to its trans isomer. The cis configuration can affect the compound’s boiling point , solubility , and reactivity in chemical reactions .
Properties
CAS No. |
41446-62-2 |
---|---|
Molecular Formula |
C14H28 |
Molecular Weight |
196.37 g/mol |
IUPAC Name |
(Z)-tetradec-5-ene |
InChI |
InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h9,11H,3-8,10,12-14H2,1-2H3/b11-9- |
InChI Key |
SNIFAVVHRQZYGO-LUAWRHEFSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCC |
Canonical SMILES |
CCCCCCCCC=CCCCC |
Origin of Product |
United States |
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